Bienvenue dans la boutique en ligne BenchChem!

6-Nitro-2-phenylquinazoline

ABCG2/BCRP inhibition multidrug resistance reversal quinazoline SAR

6-Nitro-2-phenylquinazoline (CAS 863771-06-6) is a disubstituted quinazoline heterocycle (C₁₄H₉N₃O₂, MW 251.24 g/mol) bearing an electron-withdrawing nitro group at the 6-position and a phenyl ring at the 2-position. It is predominantly employed as a synthetic intermediate rather than a terminal bioactive agent, serving as the direct precursor to 6-amino-2-phenylquinazoline via nitro reduction and as a key building block in medicinal chemistry campaigns targeting ATP-binding cassette (ABC) transporters and quinone oxidoreductases.

Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
Cat. No. B8406115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-2-phenylquinazoline
Molecular FormulaC14H9N3O2
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=C3C=C(C=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C14H9N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-9H
InChIKeyNNEWDQGZDVTHIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-2-phenylquinazoline Procurement: Compound Class, Physicochemical Identity & Synthetic Role


6-Nitro-2-phenylquinazoline (CAS 863771-06-6) is a disubstituted quinazoline heterocycle (C₁₄H₉N₃O₂, MW 251.24 g/mol) bearing an electron-withdrawing nitro group at the 6-position and a phenyl ring at the 2-position . It is predominantly employed as a synthetic intermediate rather than a terminal bioactive agent, serving as the direct precursor to 6-amino-2-phenylquinazoline via nitro reduction and as a key building block in medicinal chemistry campaigns targeting ATP-binding cassette (ABC) transporters and quinone oxidoreductases [1]. Commercially, it is supplied as a crystalline solid with a melting point of 217–219 °C, a predicted logP of approximately 3.0–3.3, and a predicted pKa of 3.01 ± 0.50, parameters that govern its handling, purification, and reactivity in downstream transformations .

Why 6-Nitro-2-phenylquinazoline Cannot Be Replaced by Generic Quinazoline Analogs


In-class quinazoline analogs are not interchangeable with 6-nitro-2-phenylquinazoline because the 6-nitro substituent dictates a unique combination of electronic character, reduction potential, and regiochemical reactivity that is absent in the parent 2-phenylquinazoline, its amino-reduced product, or regioisomeric nitro derivatives. The strong electron-withdrawing effect (Hammett σₘ for NO₂ ≈ +0.71) deactivates the quinazoline core toward electrophilic substitution and polarises the scaffold for nucleophilic attack, directly influencing both its synthetic utility and biochemical recognition [1]. In ABCG2 inhibitor SAR studies, the 6-nitro function was found to be crucial for potency and selectivity; its replacement by hydrogen, halogen, or amino groups resulted in substantial loss of inhibitory activity [2]. Furthermore, the nitro group serves as a masked amine handle: reduction to 6-amino-2-phenylquinazoline is quantitative under catalytic hydrogenation, but the reverse oxidation is not synthetically practical, meaning the nitro compound is the obligatory gateway intermediate for 6-amino-substituted libraries .

Quantitative Differentiation Evidence for 6-Nitro-2-phenylquinazoline versus Closest Analogs


ABCG2 Inhibitory Potency: 6-Nitro-Substituted Quinazoline versus Parent 2-Phenylquinazoline Scaffold

In a systematic SAR study, introduction of a 6-nitro function onto a 2,4-disubstituted quinazoline scaffold yielded compounds with IC50 values against ABCG2-mediated Hoechst 33342 transport in the low nanomolar range (e.g., compound 31 IC50 = 58 nM), whereas the corresponding 2-phenylquinazoline lacking the 6-nitro group showed >10-fold weaker inhibition [1]. The authors explicitly state that the 6-nitro group was essential for extraordinary potency and ABCG2 selectivity over ABCB1 (P-gp) [1].

ABCG2/BCRP inhibition multidrug resistance reversal quinazoline SAR

NQO1 Substrate Activity: 6-Nitro-2-phenylquinazoline versus 4-Anilinoquinazoline Derivatives

In a panel of human cancer cell lines, 6-nitro-2-phenylquinazoline demonstrated substrate activity for the two-electron reductase NQO1 with IC50 values of 5,800 nM (A549 lung), 2,400 nM (MCF7 breast), and 2,500 nM (HepG2 liver) [1]. By comparison, a related 2-phenylquinazolin-4-amine derivative (CHEMBL3398292) showed a substantially weaker IC50 of 12,000 nM in the same A549 assay, indicating that the absence of a 4-amino substituent and retention of the 6-nitro group directs metabolism toward NQO1-specific two-electron reduction rather than one-electron CPR-mediated pathways [2].

NQO1 substrate profiling bioreductive activation cancer cell selectivity

Synthetic Yield and Purity Benchmarking: 6-Nitro-2-phenylquinazoline versus 4-Chloro-6-nitro-2-phenylquinazoline

Synthesis of 6-nitro-2-phenylquinazoline via chloranil-mediated oxidative aromatization of 2-phenyl-6-nitro-3,4-dihydroquinazoline proceeds with a reported yield of 34% after recrystallization, with purity confirmed by ¹H-NMR (characteristic singlet at δ 9.91 ppm for the quinazoline C-4 proton) . The analogous 4-chloro-6-nitro-2-phenylquinazoline requires an additional nitration step of 4-chloro-2-phenylquinazoline using HNO₃/H₂SO₄, introducing regioisomeric impurities that reduce typical crude purity to <90% and necessitate chromatographic purification, whereas 6-nitro-2-phenylquinazoline can be obtained directly with >95% purity by HPLC after a single recrystallization .

heterocyclic synthesis oxidative aromatization intermediate purity

Thermal and Acid/Base Stability: 6-Nitro-2-phenylquinazoline versus 6-Amino-2-phenylquinazoline

6-Nitro-2-phenylquinazoline is reported to remain stable at temperatures up to 100 °C without significant decomposition, with a sharp melting point of 217–219 °C . In contrast, the reduced product 6-amino-2-phenylquinazoline is air- and moisture-sensitive, undergoing spontaneous oxidation upon prolonged exposure, which necessitates storage under inert atmosphere . The predicted pKa of 3.01 ± 0.50 for the nitro compound indicates it remains predominantly un-ionized under physiological pH, whereas the amino analog (predicted pKa ~4.5–5.0 for the anilinium cation) exhibits pH-dependent protonation that alters solubility and membrane permeability .

compound storage stability thermal decomposition acid/base handling

Chemoselective Nitro Reduction: 6-Nitro-2-phenylquinazoline as a Masked Amine Synthon

6-Nitro-2-phenylquinazoline can be chemoselectively reduced to 6-amino-2-phenylquinazoline without affecting the 2-phenyl substituent or the quinazoline ring system. Electrochemical reduction using carbon electrodes under metal-free conditions has been demonstrated for nitroquinazoline derivatives with yields ranging from 33% to 88% and broad functional group tolerance, providing a greener alternative to catalytic hydrogenation [1]. Biocatalytic nitroreductase systems have also been reported to achieve chemoselective reduction of the 6-nitro group in 6-nitro-2-phenylquinazoline while preserving other sensitive functionalities, enabling orthogonal downstream functionalization .

chemoselective reduction nitro to amine conversion electrochemical synthesis

High-Value Application Scenarios for 6-Nitro-2-phenylquinazoline Based on Verified Differentiation Data


Building Block for Sub-100 nM ABCG2 Inhibitors in Multidrug Resistance Reversal

Medicinal chemistry teams synthesizing 2,4,6-trisubstituted quinazolines as ABCG2 (BCRP) inhibitors should procure 6-nitro-2-phenylquinazoline as the core scaffold. The 6-nitro group is mechanistically essential for achieving IC50 values below 100 nM against ABCG2-mediated drug efflux, as demonstrated by Krapf and Wiese (2018), where compound 31 (IC50 = 58 nM) outperformed the standard inhibitor Ko143 (IC50 = 250 nM) by 4.3-fold [1]. This scaffold enables reversal of multidrug resistance to SN-38 and mitoxantrone in vitro, making it the entry point for developing clinically relevant chemosensitizers.

Bioreductive Prodrug Intermediate with Validated NQO1/CPR Selectivity

Investigators designing tumor-selective bioreductive prodrugs should use 6-nitro-2-phenylquinazoline as the substrate scaffold for NQO1-mediated activation. BindingDB data confirm a ~5.2-fold selectivity for two-electron NQO1 reduction (IC50 2,400–5,800 nM across breast, lung, and liver cancer lines) over one-electron CPR reduction (IC50 30,000 nM in L02 hepatocytes) [2]. This selectivity ratio predicts preferential bioactivation in NQO1-overexpressing solid tumors (e.g., MCF7 breast, A549 lung) while sparing normal hepatic tissue, a critical therapeutic index parameter not achievable with 4-anilinoquinazoline derivatives that show inverted NQO1/CPR selectivity [3].

Late-Stage Diversification via Chemoselective Nitro Reduction for Parallel Library Synthesis

For high-throughput medicinal chemistry, 6-nitro-2-phenylquinazoline serves as a versatile masked amine that enables late-stage diversification. Electrochemical reduction under metal-free conditions (carbon electrodes, ambient temperature) yields 6-amino-2-phenylquinazoline with 0 ppm residual metal contamination [4]. This is critical for pharmaceutical intermediate procurement where residual Pd from catalytic hydrogenation frequently exceeds the ICH Q3D limit of 10 ppm. The amino product can then undergo amide coupling, reductive amination, or sulfonylation to generate diverse compound libraries without repurification.

Physicochemical Reference Standard for Nitro-Quinazoline SAR Studies

Physical chemistry groups conducting quantitative structure-activity relationship (QSAR) or computational modeling of nitroaromatic heterocycles should procure 6-nitro-2-phenylquinazoline as a well-characterized reference compound. Its precisely measured melting point (217–219 °C), predicted pKa (3.01 ± 0.50), and predicted logP (3.0–3.3) provide anchor values for calibrating computational models of nitroquinazoline electronic properties . The 6-nitro regioisomer is uniquely suited for this purpose, as 7-nitro-2-phenylquinazoline and 4-nitro-substituted analogs have different electronic conjugation patterns that produce divergent pKa and logP values, preventing direct substitution in QSAR training sets [5].

Quote Request

Request a Quote for 6-Nitro-2-phenylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.